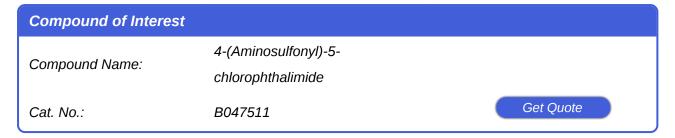


Physicochemical Properties of 4-(Aminosulfonyl)-5-chlorophthalimide: An Indexident depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-(Aminosulfonyl)-5-chlorophthalimide**. Due to the limited availability of specific experimental data for this compound, this guide combines reported values, predicted data, and established experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving sulfonamide and phthalimide scaffolds.

Core Physicochemical Data

The fundamental physicochemical properties of **4-(Aminosulfonyl)-5-chlorophthalimide** are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as estimates.



Property	Value	Source
Molecular Formula	C8H5CIN2O4S	[1]
Molecular Weight	260.65 g/mol	[1]
Melting Point	290 °C	[1]
Boiling Point	78 °C (rough estimate)	[1]
Density	1.6883 g/cm³ (rough estimate)	
рКа	8.21 ± 0.20 (Predicted)	[1]
LogP	Not available	
Appearance	Tan solid	[1]
CAS Number	3861-99-2	[1][2]

Experimental Protocols for Physicochemical Property Determination

Detailed and validated experimental protocols are crucial for obtaining accurate physicochemical data, which is fundamental for drug development processes such as formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Below are standard methodologies for determining the key properties of solid organic compounds like **4- (Aminosulfonyl)-5-chlorophthalimide**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

 Sample Preparation: A small amount of the dry, powdered 4-(Aminosulfonyl)-5chlorophthalimide is packed into a thin-walled capillary tube, sealed at one end.



- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation. The "like dissolves like" principle is a general guideline, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.

Methodology: Shake-Flask Method

- Solvent Selection: A range of solvents with varying polarities, such as water, ethanol, dimethyl sulfoxide (DMSO), and acetone, are chosen.
- Sample Preparation: An excess amount of 4-(Aminosulfonyl)-5-chlorophthalimide is added to a known volume of each solvent in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
- Quantification: A known volume of the clear supernatant is carefully removed and diluted.
 The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units of mg/mL or mol/L.

pKa Determination



The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, and excretion.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of 4-(Aminosulfonyl)-5-chlorophthalimide is
 dissolved in a suitable solvent, often a co-solvent system like water-methanol if the
 compound has low aqueous solubility.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution of the acidic compound. After each addition, the pH of the solution is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. It describes the distribution of a solute between two immiscible phases, typically octanol and water. LogP is a crucial parameter in predicting a drug's membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- Sample Introduction: A known amount of 4-(Aminosulfonyl)-5-chlorophthalimide is
 dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: The two phases are then combined in a separatory funnel and shaken
 vigorously for a set period to allow for the compound to partition between the two layers until



equilibrium is reached.

- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

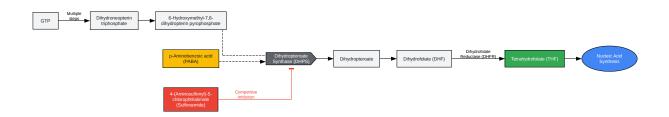
Biological Context and Visualization

4-(Aminosulfonyl)-5-chlorophthalimide belongs to the sulfonamide class of compounds, which are well-known for their antimicrobial properties. The primary mechanism of action for antibacterial sulfonamides is the inhibition of folic acid synthesis in bacteria. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids.

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfonamides. Bacteria synthesize their own folic acid from precursor molecules, a pathway that is absent in humans, making it an excellent target for selective toxicity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).





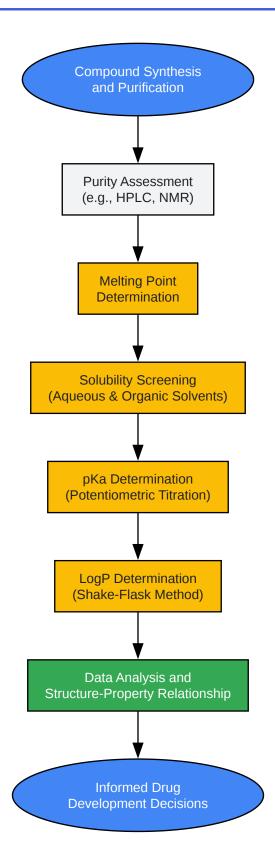
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Caption: Bacterial folic acid synthesis pathway and competitive inhibition by sulfonamides.

Experimental Workflow for Physicochemical Profiling

The logical flow of experiments to characterize a novel compound like **4-(Aminosulfonyl)-5-chlorophthalimide** is crucial for a systematic evaluation. The following diagram outlines a typical workflow.





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Caption: A typical experimental workflow for physicochemical profiling of a new chemical entity.



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